molecular formula C16H16N2OS B2516839 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 478261-06-2

2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

Cat. No. B2516839
M. Wt: 284.38
InChI Key: XEFIPCJRQFFIAD-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C16H16N2OS. It contains a 2-thienyl group, a methylbenzyl group, and an acetonitrile group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.38. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Electrosynthesis

Electrosynthesis methods have been developed for the preparation of various organic compounds, including the electrolysis of benzylthiocyanate and benzyl chloride in acetonitrile, leading to products with complex nitrile functionalities (Batanero, Barba, & Martín, 2002). This demonstrates acetonitrile's utility as a solvent in facilitating electrosynthetic pathways for creating compounds with intricate structures, which might extend to the synthesis or modification of the compound .

Enzyme Mimetics and Catalysis

Research on dinuclear copper complexes with polybenzimidazole ligands in acetonitrile has shown their ability to mimic the activity of tyrosinase enzymes, highlighting a method to study enzyme mechanisms and develop catalysts for organic synthesis (Casella et al., 1996). Such insights are crucial for understanding how complex molecules can be synthesized and manipulated in a laboratory setting, potentially offering pathways to modify or create molecules similar to 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile.

Chemical Reactivity and Transformation

Investigations into the reactivity of complex molecules in acetonitrile, such as the selective cleavage of p-methoxybenzyl ethers catalyzed by zirconium(IV) chloride, provide valuable knowledge on protecting group strategies and functional group transformations (Sharma, Reddy, & Krishna, 2003). Such methodologies could be applicable in the synthesis or functional modification of the target compound, indicating acetonitrile's role as a versatile solvent in organic synthesis and catalysis research.

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions or applications for this compound are not specified in the search results. Given its structure, it could potentially be used in various chemical reactions or as an intermediate in the synthesis of other compounds .

properties

IUPAC Name

2-[5-[(E)-C-methyl-N-[(4-methylphenyl)methoxy]carbonimidoyl]thiophen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-3-5-14(6-4-12)11-19-18-13(2)16-8-7-15(20-16)9-10-17/h3-8H,9,11H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFIPCJRQFFIAD-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=C(C)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C(\C)/C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.